molecular formula C13H19N3O2S3 B12345474 N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide

N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide

Cat. No.: B12345474
M. Wt: 345.5 g/mol
InChI Key: UCORSORNTONHJF-UHFFFAOYSA-N
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Description

N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide is a complex organic compound with a unique structure that includes multiple heteroatoms and rings

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[730

Mechanism of Action

The mechanism of action of N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biological pathways .

Properties

Molecular Formula

C13H19N3O2S3

Molecular Weight

345.5 g/mol

IUPAC Name

N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodecane-10-carboxamide

InChI

InChI=1S/C13H19N3O2S3/c1-2-3-5-14-11(17)9-10-15-12(18)8-7(4-6-20-8)16(10)13(19)21-9/h7-10H,2-6H2,1H3,(H,14,17)(H,15,18)

InChI Key

UCORSORNTONHJF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1C2NC(=O)C3C(N2C(=S)S1)CCS3

Origin of Product

United States

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